molecular formula C13H19BrClN B2545158 1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride CAS No. 1909306-53-1

1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride

Cat. No.: B2545158
CAS No.: 1909306-53-1
M. Wt: 304.66
InChI Key: JKZBMDGSEHELJL-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C13H19BrClN. It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with a 4-bromo-3-methylphenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Cyclohexanation: The brominated intermediate is then reacted with cyclohexanone in the presence of a suitable catalyst to form the cyclohexanone derivative.

    Amination: The cyclohexanone derivative is subjected to reductive amination using ammonia or an amine source to introduce the amine group.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-methylphenyl)cyclohexan-1-amine hydrochloride
  • 1-(4-Fluoro-3-methylphenyl)cyclohexan-1-amine hydrochloride
  • 1-(4-Iodo-3-methylphenyl)cyclohexan-1-amine hydrochloride

Uniqueness

1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall reactivity and biological activity .

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN.ClH/c1-10-9-11(5-6-12(10)14)13(15)7-3-2-4-8-13;/h5-6,9H,2-4,7-8,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZBMDGSEHELJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCCCC2)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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